molecular formula C9H9FO4 B8651490 methyl 2-fluoro-3-hydroxy-4-methoxybenzoate

methyl 2-fluoro-3-hydroxy-4-methoxybenzoate

Cat. No.: B8651490
M. Wt: 200.16 g/mol
InChI Key: OTSODGMSRREDQO-UHFFFAOYSA-N
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Description

methyl 2-fluoro-3-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-3-hydroxy-4-methoxybenzoate typically involves the esterification of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid. The esterification process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 2-fluoro-3-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid methyl ester derivatives.

Scientific Research Applications

methyl 2-fluoro-3-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-hydroxy-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-hydroxybenzoic acid methyl ester
  • 3-Hydroxy-4-methoxybenzoic acid methyl ester
  • 2-Fluoro-4-methoxybenzoic acid methyl ester

Uniqueness

methyl 2-fluoro-3-hydroxy-4-methoxybenzoate is unique due to the combination of the fluorine atom, hydroxyl group, and methoxy group on the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

methyl 2-fluoro-3-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C9H9FO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,1-2H3

InChI Key

OTSODGMSRREDQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)F)O

Origin of Product

United States

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